molecular formula C18H18N2O2S B10982608 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B10982608
M. Wt: 326.4 g/mol
InChI Key: SSBTVNBFPNMKRL-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group on the indole ring and a methylsulfanyl group on the phenyl ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:

  • Formation of the Indole Derivative: : The starting material, 4-methoxyindole, is subjected to a reaction with an appropriate acylating agent to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Introduction of the Phenyl Group: : The intermediate product is then reacted with 3-(methylsulfanyl)aniline under conditions that facilitate the formation of the amide bond. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of more efficient catalysts or reagents to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the nitro groups if present or reduce the indole ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its indole core. Indole derivatives are known for their roles in neurotransmission and as precursors to various bioactive molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Indole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body. The methoxy and methylsulfanyl groups could influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxy-1H-indol-3-yl)acetamide: Similar structure but lacks the phenyl group with the methylsulfanyl substituent.

    N-(3-methylsulfanylphenyl)acetamide: Similar structure but lacks the indole ring.

    4-methoxyindole: The core structure without the acetamide and phenyl groups.

Uniqueness

The uniqueness of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the methoxy and methylsulfanyl groups could enhance its solubility, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H18N2O2S/c1-22-17-8-4-7-16-15(17)9-10-20(16)12-18(21)19-13-5-3-6-14(11-13)23-2/h3-11H,12H2,1-2H3,(H,19,21)

InChI Key

SSBTVNBFPNMKRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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